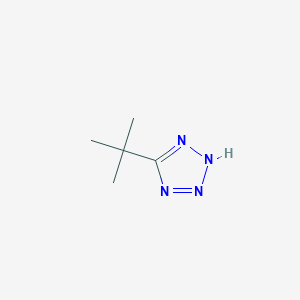

5-terc-butil-1H-tetrazol

Descripción general

Descripción

5-tert-butyl-1H-tetrazole is a derivative of tetrazole, a class of synthetic organic heterocyclic compounds known for their high nitrogen content and stability among heterocycles. Tetrazoles, particularly 5-substituted 1H-tetrazoles, have found applications as bioisosteric replacements for carboxylic acids in medicinal chemistry due to their similar acidity but higher lipophilicity and metabolic resistance .

Synthesis Analysis

The synthesis of 5-substituted 1H-tetrazoles, including 5-tert-butyl-1H-tetrazole, has been the subject of significant research efforts aimed at developing more efficient and eco-friendly methods. Recent advances include microwave-assisted synthesis, the use of heterogeneous catalysts, and nanoparticles as heterogeneous catalysts . Additionally, tert-butyl nitrite-mediated radical cyclization has been established as a general and efficient method for synthesizing tetrazolo[1,5-a]quinolines, which demonstrates the versatility of tetrazole synthesis under mild conditions .

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is characterized by a tetrazole ring, which can act as a chelating ligand in coordination chemistry. For instance, 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole has been found to participate in the oxidative dissolution of copper powder, leading to the formation of various homometallic and heterobimetallic complexes with distinct coordination modes .

Chemical Reactions Analysis

Tetrazoles are known for their participation in various chemical reactions. The radical cyclization of tetrazole amines and alkynes mediated by tert-butyl nitrite is an example of the chemical reactivity of tetrazole derivatives, leading to the formation of tetrazolo[1,5-a]quinolines with high regioselectivity and broad functional group tolerance . Moreover, the synthesis of tetrazole-containing buta-1,3-diynes demonstrates the potential of tetrazole derivatives to be used as monomers for the synthesis of electroconductive and high energetic polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-tert-butyl-1H-tetrazole derivatives are influenced by their high nitrogen content and the presence of the tert-butyl group. These compounds exhibit a range of properties that make them suitable for various applications, including medicinal chemistry, where they are used as carboxylic acid isosteres . The thermal and X-ray single crystal analyses of such compounds provide insights into their stability and potential for forming crystalline structures with specific geometric parameters .

Aplicaciones Científicas De Investigación

Química Medicinal

Los 1H-tetrazoles 5-sustituidos, como el 5-terc-butil-1H-tetrazol, se utilizan a menudo como un reemplazo bioisostérico de los ácidos carboxílicos en la química medicinal. Se encuentran en varios fármacos clínicos como losartán, cefazolina y alfentanilo debido a sus propiedades biológicas similares .

Diseño de fármacos

En el diseño de fármacos, las unidades de tetrazol 1,5-disustituidas se utilizan por su bioisosterismo con las unidades de ácido carboxílico y amida. Tienen aplicaciones en la creación de fármacos antiinflamatorios, antivirales (incluido el VIH), antibióticos, antiulcerosos, ansiolíticos y antituberculosos .

Síntesis de oligonucleótidos

Los tetrazoles como el this compound se emplean ampliamente en la síntesis de oligonucleótidos como activadores ácidos del proceso de acoplamiento. Esto es crucial para la síntesis de secuencias de ADN y ARN en la investigación y las aplicaciones terapéuticas .

Agentes antibacterianos

La síntesis de nuevos compuestos con propiedades antibacterianas a menudo implica el uso de derivados de tetrazol. Por ejemplo, los derivados del ácido pipemídico con unidades de tetrazol han mostrado una actividad antibacteriana prometedora .

Síntesis química

Los tetrazoles sirven como intermediarios en los procesos de síntesis química. Se pueden sintetizar mediante procedimientos ambientalmente benignos utilizando nitrilos orgánicos y azida de sodio en glicerol en condiciones sin catalizador .

Reemplazo isostérico

El reemplazo isostérico de los ácidos carboxílicos por tetrazoles es una práctica común debido a su estabilidad y propiedades fisicoquímicas beneficiosas. Este reemplazo puede conducir a una mejor estabilidad metabólica y lipofilia en varios compuestos .

Direcciones Futuras

Mecanismo De Acción

Target of Action

5-tert-butyl-1H-tetrazole is a type of tetrazole, which are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .

Mode of Action

Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . The equilibrium leads to the formation of the more stable tautomer IV (5-substituted 1H-tetrazole) .

Biochemical Pathways

Tetrazoles are known to act as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that they may interact with biochemical pathways involving carboxylic acids.

Pharmacokinetics

Tetrazoles are known to be resistant to biological degradation, suggesting that they may have good bioavailability

Result of Action

Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that 5-tert-butyl-1H-tetrazole may have similar effects to those of carboxylic acids.

Action Environment

The stability of tetrazoles suggests that they may be resistant to various environmental factors

Propiedades

IUPAC Name |

5-tert-butyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-5(2,3)4-6-8-9-7-4/h1-3H3,(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKBKTMMBLWNGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457499 | |

| Record name | 5-tert-butyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92712-46-4 | |

| Record name | 5-tert-butyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)

![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)